molecular formula C11H12Br2O B13579102 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene

2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene

Cat. No.: B13579102
M. Wt: 320.02 g/mol
InChI Key: PAZUSJAQBKLWAN-UHFFFAOYSA-N
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Description

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene typically involves the bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene. This can be achieved through the following steps:

    Bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene: The starting material, 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while oxidation and reduction can yield various oxidized or reduced products.

Scientific Research Applications

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceutical agents. Its structural features make it a candidate for drug design and discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms and functional groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other targets, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-(cyclopropylmethoxy)phenylboronic acid: This compound shares a similar structure but contains a boronic acid group instead of a bromomethyl group.

    4-bromo-2-(bromomethyl)phenol: This compound has a hydroxyl group instead of a cyclopropylmethoxy group.

    2-bromo-4-(bromomethyl)anisole: This compound has a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene

InChI

InChI=1S/C11H12Br2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2

InChI Key

PAZUSJAQBKLWAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CBr)Br

Origin of Product

United States

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